molecular formula C9H15N3O B1427953 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine CAS No. 1249493-51-3

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B1427953
CAS No.: 1249493-51-3
M. Wt: 181.23 g/mol
InChI Key: PFIBVIYERZIZEK-UHFFFAOYSA-N
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Description

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine is a compound that features a unique structure combining a tetrahydropyran ring with an imidazole moiety

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, studying its reactivity and stability, and developing new synthetic routes to its preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate . These methods provide high yields and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts such as lanthanide triflates or silver (I) triflate . These catalysts facilitate the formation of the tetrahydropyran ring under mild conditions, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine is unique due to the combination of the tetrahydropyran ring and the imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-9-11-3-4-12(9)7-8-1-5-13-6-2-8/h3-4,8H,1-2,5-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIBVIYERZIZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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